molecular formula C10H9NO3 B2933396 N-[(furan-2-yl)methyl]furan-3-carboxamide CAS No. 1789530-43-3

N-[(furan-2-yl)methyl]furan-3-carboxamide

Cat. No.: B2933396
CAS No.: 1789530-43-3
M. Wt: 191.186
InChI Key: XJPLBRODVKSJSI-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]furan-3-carboxamide is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(furan-2-yl)methyl]furan-3-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol as starting materials. The reaction is typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The final compounds are isolated through crystallization or flash chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

N-[(furan-2-yl)methyl]furan-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]furan-3-carboxamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By binding to EGFR, it inhibits the receptor’s activity, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to interact with specific amino acid residues in the receptor’s active site, blocking its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]furan-3-carboxamide stands out due to its dual furan ring structure, which enhances its chemical reactivity and potential biological activities. Its ability to inhibit EGFR and its applications in various fields make it a unique and valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-10(8-3-5-13-7-8)11-6-9-2-1-4-14-9/h1-5,7H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLBRODVKSJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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